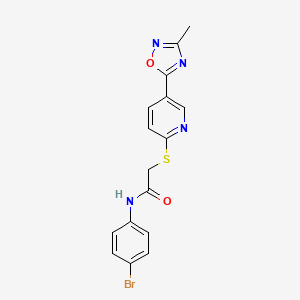![molecular formula C18H17FN4O2 B2925059 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylbenzamide CAS No. 1903164-78-2](/img/structure/B2925059.png)
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylbenzamide” is a benzamide derivative with a triazine ring structure. The triazine ring is a six-membered aromatic ring, one of the three isomeric forms of diazine . The presence of a fluoro group and an oxo group could potentially influence the compound’s reactivity and interactions with other molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the triazine ring, the fluoro group, and the benzamide moiety. These groups could potentially influence the compound’s shape, spatial orientation, and electronic properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the triazine ring and the fluoro group. For instance, the triazine ring is a synthetically important molecular platform for a variety of chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For instance, the presence of the fluoro group could potentially influence the compound’s reactivity, polarity, and hydrogen bonding capabilities .Applications De Recherche Scientifique
Alzheimer’s Disease Research
This compound has been identified as a potential anti-Alzheimer agent . It exhibits excellent inhibition against butyrylcholinesterase (BuChE) and moderate inhibitory activity toward acetylcholinesterase (AChE), which are enzymes associated with the progression of Alzheimer’s disease . The inhibition of these enzymes can potentially reduce the degradation of the neurotransmitter acetylcholine, which is crucial for memory and cognitive functions.
Neuroprotective Studies
The derivatives of this compound have shown significant neuroprotective activity against oxidative stress-induced cell damage . This is particularly relevant for neurodegenerative disorders where oxidative stress plays a key role in neuronal damage.
Molecular Modeling and Dynamics
The compound’s derivatives have been used in molecular modeling and dynamic studies to understand their interaction with biological targets . These studies help in predicting the behavior of these compounds in biological systems, which is essential for drug design and development.
Photoactive Material Development
Although not directly related to the exact compound , similar structures with fluoroazobenzene groups have been explored for their photoactive properties . These materials are promising for applications such as advanced sensors, drug delivery, data storage, and molecular switches.
Insecticidal Activity
Compounds with similar fluoro-substituted structures have been synthesized and evaluated for their insecticidal activities . The presence of the fluoro group can significantly affect the biological activity of these compounds, making them potential candidates for pest control.
Bioconjugation and Biomolecule Immobilization
Fluoro-substituted azides, which share structural similarities with the compound , have been utilized for biomolecule immobilization and bioconjugation . These applications are crucial in the development of biosensors and targeted drug delivery systems.
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for transmitting signals in the brain and other areas of the body.
Mode of Action
The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. The compound exhibits a mixed-type inhibition mode, meaning it can interact with both the catalytic site and peripheral anionic site of the AChE active site .
Result of Action
The inhibition of AChE and BuChE and the subsequent increase in acetylcholine levels can have several effects at the molecular and cellular levels. For instance, it can enhance neuronal communication, which could potentially improve cognitive function. Some of the compounds in this family have shown significant neuroprotective activity against H2O2-induced oxidative stress .
Propriétés
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-11-3-4-12(2)14(9-11)17(24)20-7-8-23-18(25)15-10-13(19)5-6-16(15)21-22-23/h3-6,9-10H,7-8H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXKGVSMKXNDRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(4-chlorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2924976.png)
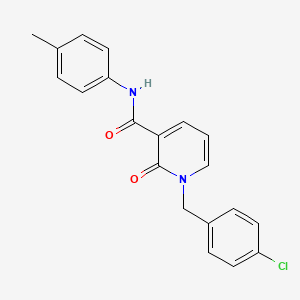
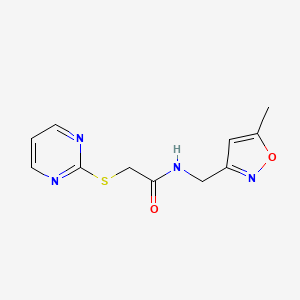
![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B2924980.png)
![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,5-dimethoxybenzoic acid](/img/structure/B2924981.png)
![N-[[4-(2-chlorophenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2924983.png)
![2-[7-oxo-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide](/img/structure/B2924984.png)

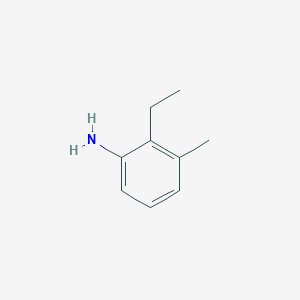
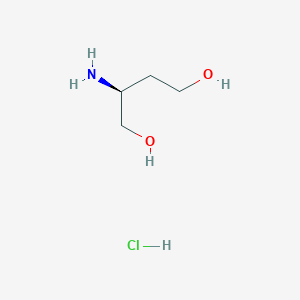
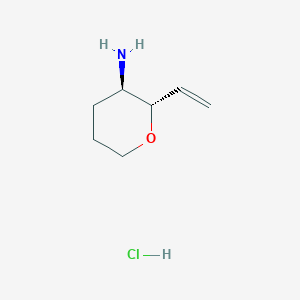
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2924995.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(o-tolyl)urea](/img/structure/B2924997.png)
